3-Bromo-5-(trifluoromethyl)picolinic acid

Description

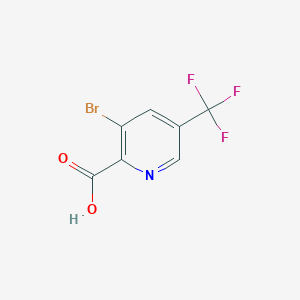

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCOFXUWTIYTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514771 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959245-76-2 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-(trifluoromethyl)picolinic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(trifluoromethyl)picolinic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically grounded methodology for the complete structure elucidation of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each analytical step. Our approach ensures a self-validating workflow, where data from orthogonal techniques are integrated to build an unassailable structural confirmation.

The presence of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The picolinic acid scaffold itself is a privileged structure in medicinal chemistry. Therefore, unequivocally confirming the identity and purity of key intermediates like this compound is a critical step in any research and development pipeline.

Initial Characterization and Physicochemical Properties

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These initial data points provide the context for subsequent experiments.

The expected structure of the target compound is a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO₂ | [3][4][5] |

| Molecular Weight | 270.00 g/mol | [4][5][6] |

| CAS Number | 959245-76-2 | [4][5][6] |

| Appearance | White to yellow solid | [4] |

| Predicted Boiling Point | 284.6 ± 40.0 °C | [4] |

| Predicted pKa | 1.78 ± 0.10 | [4] |

| Predicted Density | 1.863 ± 0.06 g/cm³ | [4] |

A Validated Workflow for Structure Elucidation

A robust elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. This workflow is designed to first confirm the elemental composition and key functional groups, then to map the precise atomic connectivity, and finally to provide the definitive structural proof.

Caption: The integrated workflow for structure elucidation.

Experimental Protocols and Data Interpretation

This section details the core analytical techniques, providing both the "how" and the "why" for each experimental choice and data interpretation point.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. For a bromine-containing molecule, high-resolution mass spectrometry (HRMS) is particularly powerful. The presence of two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio, creates a characteristic M and M+2 isotopic pattern that is a definitive indicator of a monobrominated compound.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Settings (Negative Ion Mode):

-

Ionization Mode: ESI-Negative (to deprotonate the carboxylic acid).

-

Capillary Voltage: -3.5 kV.

-

Drying Gas (N₂): 8 L/min at 300 °C.

-

Mass Range: 50-500 m/z.

-

Acquisition: High-resolution mode (>10,000 FWHM).

-

Expected Results & Interpretation: The primary observation will be the molecular ion peak [M-H]⁻. Due to the bromine isotopes, two major peaks of nearly equal intensity will be observed, separated by approximately 2 Da.

Table 2: Predicted HRMS Data for [C₇H₂BrF₃NO₂]⁻

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M-H]⁻ with ⁷⁹Br | 267.9224 | ~267.92 |

| [M-H]⁻ with ⁸¹Br | 269.9204 | ~269.92 |

The 1:1 intensity ratio of these two peaks is a hallmark signature confirming the presence of a single bromine atom.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretches), the C-F bonds of the trifluoromethyl group, and vibrations from the substituted aromatic ring.

Experimental Protocol (Attenuated Total Reflectance, ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.

Expected Results & Interpretation: The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functionalities.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium | C=C/C=N stretches (Pyridine Ring) |

| 1300-1100 | Strong, Multiple Bands | C-F stretches (-CF₃ Group) |

| 800-900 | Medium | C-H out-of-plane bending (Aromatic) |

| < 700 | Medium | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing ¹H, ¹³C, and ¹⁹F spectra, we can piece together the entire molecular puzzle. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the sample well and the acidic proton is often observable.

3.3.1 ¹H NMR Spectroscopy

Purpose: To identify the number of distinct protons, their chemical environments, and their coupling relationships. For this structure, we expect two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.

Experimental Protocol (400 MHz):

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Acquisition: Acquire a standard 1D proton spectrum. The number of scans will depend on sample concentration but 16-64 scans are typical.

Expected Results & Interpretation: The pyridine ring has two protons, H-4 and H-6.

-

H-6: This proton is adjacent to the nitrogen atom and will be the most downfield. It should appear as a doublet, split by H-4 (a small ⁴J meta-coupling).

-

H-4: This proton is between the bromine and trifluoromethyl-substituted carbons. It will also appear as a doublet, split by H-6.

-

-COOH: The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>10 ppm).

Table 4: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-6 | 8.8 - 9.0 | d (doublet) | ~2.5 Hz |

| H-4 | 8.5 - 8.7 | d (doublet) | ~2.5 Hz |

| -COOH | > 13 | br s (broad singlet) | N/A |

3.3.2 ¹³C NMR Spectroscopy

Purpose: To identify all unique carbon atoms in the molecule. The influence of electron-withdrawing substituents (Br, -CF₃, -COOH, and the ring N) creates a wide dispersion of signals, making assignment straightforward.

Experimental Protocol (101 MHz):

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Expected Results & Interpretation: Seven distinct carbon signals are expected.

-

C=O: The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon attached to the -CF₃ group (C-5) will appear as a quartet due to ¹³C-¹⁹F coupling.

-

-CF₃: The carbon of the trifluoromethyl group will also be a prominent quartet with a large coupling constant.

Table 5: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O (C-7) | 165 - 170 | Singlet |

| Aromatic (C-2, C-6) | 145 - 155 | Singlet |

| Aromatic (C-4) | 140 - 145 | Singlet |

| Aromatic (C-5) | 125 - 135 | Quartet (q) |

| -CF₃ (C-8) | 118 - 125 | Quartet (q, J ≈ 275 Hz) |

| Aromatic (C-3) | 115 - 120 | Singlet |

3.3.3 ¹⁹F NMR Spectroscopy

Purpose: To provide unambiguous confirmation of the trifluoromethyl group. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.

Experimental Protocol (376 MHz):

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. This is typically a very fast experiment.

Expected Results & Interpretation: A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. In a proton-decoupled spectrum, this will appear as a sharp singlet. Its chemical shift is characteristic of an aromatic -CF₃ group.

Table 6: Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Fluorine | Predicted δ (ppm) | Multiplicity |

|---|

| -CF₃ | -60 to -65 | Singlet (s) |

Data Synthesis and Final Confirmation

The true power of this workflow lies in the integration of all data points. The MS data confirms the molecular formula C₇H₃BrF₃NO₂. The IR spectrum confirms the presence of a carboxylic acid and a -CF₃ group. The NMR data then provides the exact placement of these groups and the remaining substituents on the pyridine ring. The observation of two meta-coupled doublets in the ¹H NMR, a singlet for the -CF₃ group in the ¹⁹F NMR, and the seven distinct signals with characteristic C-F coupling in the ¹³C NMR collectively and unequivocally confirm the structure as this compound.

For materials that yield high-quality single crystals, X-ray crystallography can provide the ultimate, unambiguous proof of structure, revealing precise bond lengths, bond angles, and crystal packing information.

References

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | C7H3BrF3NO2 | CID 13001834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 95% , 959245-76-2 - CookeChem [cookechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | 959245-76-2 [amp.chemicalbook.com]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS 959245-76-2): A Key Building Block for Novel Kinase Inhibitors

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS 959245-76-2), a critical starting material in the synthesis of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the properties and applications of this versatile chemical intermediate.

Introduction: The Emergence of a Strategic Synthetic Intermediate

This compound has garnered significant attention in the field of medicinal chemistry as a key structural motif for the development of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a carboxylic acid on a pyridine ring, offers multiple reaction sites for the construction of complex heterocyclic systems. This guide will delve into the physicochemical properties of this compound and, more importantly, elucidate its pivotal role in the synthesis of cutting-edge therapeutics, particularly inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 959245-76-2 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [2] |

| Molecular Weight | 270.01 g/mol | [2] |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [4] |

| Storage | Refrigerator, sealed under dry conditions | [1] |

Core Application: Synthesis of RIPK1 Inhibitors

The primary and most significant application of this compound is as a precursor in the multi-step synthesis of potent and selective RIPK1 inhibitors.[4][5][6] RIPK1 is a serine/threonine kinase that plays a crucial role in regulating inflammation and programmed cell death pathways, such as necroptosis.[5] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[5][6]

General Synthetic Workflow

The synthesis of RIPK1 inhibitors from this compound generally involves the construction of a complex heterocyclic core, often a pyrido[2,3-b]pyrazin-8(7H)-one derivative. A simplified, conceptual workflow is depicted below.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of a pyrido[2,3-b]pyrazin-8(7H)-one core, a key intermediate for a class of RIPK1 inhibitors. This protocol is based on established synthetic routes described in the scientific literature.

Step 1: Amide Coupling

-

To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

A solution of a substituted 2,3-diaminopyridine (1.0 eq) in the same solvent is then added dropwise.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product, which may be purified by column chromatography.

Step 2: Intramolecular Cyclization (Buchwald-Hartwig Amination)

-

The amide product from Step 1 (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable ligand (e.g., Xantphos, 0.1 eq) are combined in a reaction vessel.

-

A base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), is added, and the vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous, degassed 1,4-dioxane is added, and the reaction mixture is heated to reflux (typically 100-110 °C) for 12-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography to afford the desired pyrido[2,3-b]pyrazin-8(7H)-one core.

Mechanism of Action of the Resulting RIPK1 Inhibitors

The pyrido[2,3-b]pyrazin-8(7H)-one derivatives synthesized from this compound are designed to be potent and selective inhibitors of the kinase activity of RIPK1.[6] By binding to the ATP-binding pocket of RIPK1, these inhibitors prevent the autophosphorylation and activation of the kinase, thereby blocking downstream signaling events that lead to necroptosis and inflammation.[5][6]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate that serves as a cornerstone in the synthesis of a novel class of RIPK1 inhibitors. Its strategic importance is underscored by the growing interest in RIPK1 as a therapeutic target for a wide range of diseases characterized by inflammation and cell death. The synthetic methodologies outlined in this guide provide a framework for the development of new chemical entities based on this versatile scaffold. As research into RIPK1 and other kinases continues to expand, the demand for this compound and its derivatives is expected to grow, further solidifying its role in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trifluoromethyl Group in Medicinal Chemistry

Introduction: The "Super-Methyl" of Drug Discovery

In the intricate chess game of drug design, where the modification of a single atom can dramatically alter the efficacy and safety of a therapeutic agent, the trifluoromethyl (CF3) group has emerged as a queen on the board. Often dubbed a "super-methyl," its strategic incorporation into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The journey of the CF3 group from a chemical curiosity to a staple in the pharmacopeia, present in approximately 20% of FDA-approved drugs, is a testament to its profound and multifaceted influence on molecular properties.[2] This guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles governing the application of the trifluoromethyl group, moving beyond mere description to elucidate the causal relationships that drive its success in drug development. We will explore its fundamental physicochemical properties, its role in shaping drug-receptor interactions, and the practical synthetic methodologies for its installation, all grounded in field-proven insights and authoritative references.

Part 1: Physicochemical Properties and Their Strategic Implications

The decision to introduce a trifluoromethyl group is a calculated move to modulate a lead compound's properties in a predictable manner. Understanding the fundamental physicochemical consequences of this substitution is paramount for any drug development professional.

Electronic Effects: A Potent Inductive Pull

The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect, significantly more potent than that of a single fluorine atom or a methyl group.[2][3][4] This electronic perturbation has profound consequences, most notably on the acidity (pKa) of nearby functional groups. For instance, the introduction of a CF3 group can lower the pKa of adjacent acidic protons, a crucial factor in optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[4] Conversely, it can decrease the basicity of compounds like trifluoroethanol.[5]

Lipophilicity (LogP/LogD Modulation): A Context-Dependent Influence

A common misconception is that the CF3 group universally increases lipophilicity. While it is inherently lipophilic (Hansch π value of +0.88), its effect on the overall LogP of a molecule is highly context-dependent.[3][6] The position of the CF3 group relative to other functional groups can significantly alter its impact. For example, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, whereas this effect diminishes at beta and gamma positions, and can even lead to increased hydrophilicity at delta and epsilon positions due to the inductive effect on the hydroxyl group's acidity.[7]

Table 1: Comparative Lipophilicity Data

| Parent Compound | Trifluoromethylated Analog | ΔLogP (CF3 vs. H) | Rationale for Change in Lipophilicity |

| Toluene | Benzotrifluoride | +0.63 | Increased nonpolar surface area. |

| Aniline | 3-(Trifluoromethyl)aniline | +1.17 | Enhanced hydrophobicity of the aromatic ring. |

| Phenol | 4-(Trifluoromethyl)phenol | +0.89 | Increased lipophilicity outweighs the increased acidity of the phenol. |

| Ethanol | 2,2,2-Trifluoroethanol | -0.10 | The strong inductive effect increases the acidity of the hydroxyl group, leading to greater solvation in water.[7] |

Steric and Conformational Effects: More Than Just a Bulky Methyl

While often considered a bioisostere of the methyl group, the trifluoromethyl group is significantly larger, with a steric bulk comparable to an isopropyl group.[2][8] This steric influence can be leveraged to achieve selective binding to a target protein by promoting a specific molecular conformation or by sterically occluding binding to off-target proteins.[1]

Metabolic Stability: The Fortress of the C-F Bond

One of the most celebrated attributes of the trifluoromethyl group is its ability to enhance metabolic stability.[1][9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][10][11] Strategically placing a CF3 group at a known metabolic hotspot, a technique known as "metabolic switching," can effectively block oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[11]

Table 2: Comparative Metabolic Stability Data

| Parameter | Drug without CF3 (e.g., with -CH3) | Drug with CF3 | Rationale for Improved Stability |

| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[11] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug.[11] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[11] |

Part 2: The Trifluoromethyl Group in Drug-Receptor Interactions

The influence of the trifluoromethyl group extends beyond physicochemical properties to directly impact how a drug interacts with its biological target.

Bioisosterism: A Versatile Mimic

The CF3 group is a successful bioisostere for several common functional groups, including the methyl, chloro, and even the aliphatic nitro group.[5][12][13] This allows medicinal chemists to fine-tune the properties of a lead compound while maintaining its overall shape and ability to bind to the target. A notable example is the successful replacement of an aliphatic nitro group with a CF3 group in the development of CB1 receptor positive allosteric modulators, which resulted in more potent compounds with improved metabolic stability.[12][14][15]

Enhancing Binding Affinity and Selectivity

The unique electronic nature of the CF3 group allows it to participate in a range of non-covalent interactions within a protein's binding pocket. It can act as a lipophilic hydrogen bond acceptor mimic and engage in favorable electrostatic and hydrophobic interactions.[1][3] These interactions can enhance binding affinity and selectivity, leading to a more potent and safer drug. For instance, in the HIV protease inhibitor Tipranavir, the trifluoromethyl-2-pyridyl moiety engages in multiple interactions at the S3 subsite of the enzyme.[16]

Caption: Logical relationship of CF3 group interactions within a receptor binding pocket.

Part 3: Synthetic Strategies for Incorporating the Trifluoromethyl Group

The widespread application of the CF3 group has been fueled by the development of a diverse toolbox of synthetic methods for its introduction into organic molecules.

Overview of Trifluoromethylation Reactions

Trifluoromethylation reactions can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[16] The choice of method depends on the substrate, the desired position of the CF3 group, and the overall synthetic strategy. Recent advances, particularly in photoredox and metallaphotoredox catalysis, have enabled the synthesis of complex trifluoromethylated aliphatic amines under mild conditions.[17]

Caption: Major synthetic pathways for trifluoromethylation.

Key Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert's Reagent (TMSCF3)

Objective: To introduce a trifluoromethyl group onto a carbonyl carbon.

Methodology:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add Ruppert's reagent (trifluoromethyl)trimethylsilane, TMSCF3) (1.2 eq) dropwise via syringe.

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.05 eq, 1.0 M solution in THF).

-

Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alcohol.

Protocol 2: Palladium-Catalyzed Trifluoromethylation of an Aryl Halide

Objective: To form a C(sp2)-CF3 bond via cross-coupling.

Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., aryl iodide or bromide) (1.0 eq), a palladium catalyst (e.g., Pd(dba)2, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a trifluoromethyl source (e.g., a copper-based trifluoromethylating reagent, 1.5 eq) to a reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., dimethylformamide, DMF).

-

Heating: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography to afford the desired aryl-CF3 compound.[18]

Common Trifluoromethylating Reagents

Table 3: Selected Trifluoromethylating Reagents and Their Applications

| Reagent | Type | Common Applications | Considerations |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | Nucleophilic | Ketones, aldehydes, imines | Requires a fluoride initiator. |

| Sodium trifluoromethanesulfinate (CF3SO2Na) | Radical Precursor | Radical trifluoromethylation of heterocycles and alkenes | Often used with an oxidant. |

| Umemoto's Reagents | Electrophilic | Aromatic and aliphatic C-H trifluoromethylation | Can be expensive; powerful reagents. |

| Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Electrophilic/Radical | Synthesis of triflones; can generate CF3 radicals | Gaseous reagent; requires careful handling. |

| Trifluoroacetic Anhydride (TFAA) | Electrophilic | Acylation, cyclization reactions to form CF3-heterocycles[19] | Highly reactive and corrosive. |

Part 4: Case Studies of FDA-Approved Trifluoromethylated Drugs

The theoretical benefits of the trifluoromethyl group are best illustrated through its successful application in marketed drugs. A review of drugs approved over the last two decades highlights the continued importance of this functional group.[16][20][21]

-

Fluoxetine (Prozac): The para-trifluoromethyl group in fluoxetine is a classic example of leveraging the CF3 group to enhance lipophilicity, facilitating its penetration of the blood-brain barrier.[10] This substitution also blocks a potential site of metabolism, contributing to its longer half-life and making it a highly effective selective serotonin reuptake inhibitor (SSRI).[16]

-

Celecoxib (Celebrex): In this nonsteroidal anti-inflammatory drug (NSAID), the trifluoromethyl group on the pyrazole ring is crucial for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1. The CF3 group fits into a specific hydrophobic side pocket of the COX-2 active site that is absent in COX-1, thereby conferring selectivity and reducing gastrointestinal side effects.

-

Atogepant (Qulipta): A more recent example, atogepant, is a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. Its structure includes both a trifluoromethyl and a trifluorophenyl group, which contribute significantly to its pharmacological profile by enhancing metabolic stability, improving lipophilicity, and increasing binding affinity to the CGRP receptor.[10]

Table 4: Selected FDA-Approved Drugs Containing a Trifluoromethyl Group

| Drug Name | Therapeutic Area | Rationale for CF3 Incorporation |

| Fluoxetine | Antidepressant | Increased lipophilicity for CNS penetration, enhanced metabolic stability.[10][16] |

| Celecoxib | Anti-inflammatory | Key for selective binding to the COX-2 enzyme. |

| Sitagliptin | Antidiabetic | Enhances potency and metabolic stability. |

| Aprepitant | Antiemetic | Contributes to metabolic stability and CNS penetration.[9] |

| Efavirenz | Antiretroviral | Improves metabolic stability and binding to reverse transcriptase.[5] |

| Fulvestrant | Anticancer | Part of a side chain that contributes to the drug's mechanism of action.[16] |

Conclusion: Future Perspectives and Challenges

The trifluoromethyl group is far more than a simple methyl replacement; it is a powerful tool for multidimensional optimization of drug candidates.[1] Its ability to simultaneously modulate electronic properties, lipophilicity, metabolic stability, and binding interactions makes it an indispensable component of the medicinal chemist's toolkit.[22][23] The continued development of novel and efficient synthetic methodologies for trifluoromethylation will undoubtedly expand the accessible chemical space for drug discovery.[17][18] As our understanding of the nuanced interplay between the CF3 group and biological systems deepens, we can expect to see even more sophisticated and strategic applications of this "super-methyl" in the design of the next generation of life-saving therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 15. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]

- 16. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 17. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 18. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scienceopen.com [scienceopen.com]

- 21. researchgate.net [researchgate.net]

- 22. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 23. jelsciences.com [jelsciences.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)picolinic Acid

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Bromo-5-(trifluoromethyl)picolinic acid (CAS No. 959245-76-2).[1][2] It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from available safety data sheets and established best practices for handling halogenated heterocyclic compounds. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety in the laboratory.

Compound Identification and Properties

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom and a trifluoromethyl group on the picolinic acid backbone, imparts specific reactivity and potential biological activity, which also necessitates careful handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H3BrF3NO2 | [1][2][3] |

| Molecular Weight | 270.00 g/mol | [1][2] |

| Appearance | White to yellow solid | [4] |

| Boiling Point | 284.6±40.0 °C (Predicted) | [4] |

| Density | 1.863±0.06 g/cm3 (Predicted) | [4] |

| pKa | 1.78±0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4][5] |

Note: Predicted values are computationally derived and should be used as an estimate.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe handling. While a specific, universally adopted GHS classification for this compound is not consistently reported across all suppliers, data for structurally similar compounds and available safety information indicate the following potential hazards. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Classification is based on data for this compound and analogous compounds.[7][8][9][10][11]

Hazard Pictogram:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

-

Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.[12] This is to control airborne particulates and potential vapors, preventing inhalation, which can cause respiratory irritation.[8][10]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood. In the event of a spill outside the hood, good ventilation helps to disperse airborne contaminants.[8]

-

Safety Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[7][13]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the user from direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Item | Standard/Specification | Purpose and Rationale |

| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[12] | Protects against chemical splashes and airborne dust. The compound is a known eye irritant.[7][8][10] |

| Face Shield | Worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[12] | |

| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[12] Consult manufacturer's resistance guide for extended contact. | Prevents direct skin contact. The compound causes skin irritation.[7][8][10] Proper glove removal technique is critical to avoid cross-contamination. |

| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[12] | Protects skin and personal clothing from contamination. Must be fully buttoned.[12] |

| Full-Length Pants and Closed-Toe Shoes | Made of a non-porous material. | Protects lower body and feet from spills and falling objects.[12] | |

| Respiratory Protection | NIOSH-approved respirator | Use if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust, which can cause respiratory tract irritation.[8][10] |

Below is a workflow diagram illustrating the decision-making process for selecting appropriate PPE.

Caption: Workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict operational protocols is necessary to minimize exposure and prevent contamination.

Handling Procedures

-

Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[12]

-

Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid. Handle with care to avoid generating dust. Use a spatula for transfers.[12]

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container when not in use.[12]

-

Hygiene: Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling, and before breaks and at the end of the workday.[14][15] Remove and wash contaminated clothing before reuse.[7]

Storage

-

Conditions: Store in a well-ventilated, dry place. Keep the container tightly closed.[7][14] Recommended storage is at 2-8°C.[4][5]

-

Incompatibilities: Keep away from strong oxidizing agents.[14] While comprehensive reactivity data is limited, it is prudent to also avoid strong acids and bases.[6]

-

Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Action |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[14][15] Seek immediate medical attention. |

| Skin Contact | Immediately wash with plenty of soap and water.[7][8] Remove contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[8][14] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[14][15] Seek immediate medical attention from an ophthalmologist.[16] |

| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water.[7][8] Seek immediate medical attention.[7] |

Spill and Leak Procedures

-

Minor Spills (Solid): Evacuate unnecessary personnel.[14] Ensure adequate ventilation.[8] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[15]

-

Minor Spills (Solution): Absorb the spill with an inert material (e.g., sand, vermiculite).[7] Place the absorbed material into a suitable, labeled container for disposal.

-

Major Spills: Evacuate the area immediately. Alert the appropriate emergency response team. Prevent the spill from entering drains or waterways.[7]

The following diagram outlines the general response to a chemical spill.

Caption: General workflow for responding to a chemical spill.

Disposal Considerations

Dispose of this substance and its container in accordance with all applicable local, state, and federal regulations.[7] Waste materials should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[7]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. This involves a thorough understanding of its hazards, the consistent use of engineering controls and appropriate personal protective equipment, and strict adherence to established handling and emergency procedures. By internalizing the rationale behind these safety measures, researchers can mitigate risks and ensure a safe laboratory environment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | 959245-76-2 [amp.chemicalbook.com]

- 3. This compound | C7H3BrF3NO2 | CID 13001834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 95% , 959245-76-2 - CookeChem [cookechem.com]

- 5. 959245-76-2|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinic acid is a substituted pyridinecarboxylic acid of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structural motifs, featuring a bromine atom and a trifluoromethyl group on the picolinic acid scaffold, suggest its potential as a versatile building block in the synthesis of novel pharmaceutical agents. The bromine atom provides a site for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO₂ | [1][4][5] |

| Molecular Weight | 270.00 g/mol | [1][4][5] |

| CAS Number | 959245-76-2 | [1][4] |

| Appearance | White to yellow solid (predicted) | [5] |

| Predicted pKa | 1.78 ± 0.10 | [5] |

| Predicted Boiling Point | 284.6 ± 40.0 °C | [5] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several key factors come into play:

-

Polarity and Hydrogen Bonding : The presence of the carboxylic acid group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.[6] The pyridine ring also contributes to its polarity.[6]

-

Substituent Effects : The electron-withdrawing nature of the trifluoromethyl group and the bromine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the molecule, thereby affecting its interactions with solvent molecules.

-

pH-Dependence : As a carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[6] In acidic solutions, it will exist predominantly in its less soluble neutral form. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate anion.

-

Temperature : The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[6]

Experimental Determination of Solubility

Given the absence of published experimental data, this section provides detailed protocols for determining the solubility of this compound. The following methods are widely accepted and provide reliable, quantitative data.

Gravimetric Method

This is a fundamental and straightforward method for determining equilibrium solubility.

Objective : To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials :

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed collection vials

Protocol :

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration : Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

Solvent Evaporation : Dispense the filtered supernatant into a pre-weighed vial.

-

Mass Determination : Evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the compound's melting point or by using a vacuum concentrator.

-

Final Weighing : Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.

-

Calculation : The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

Caption: Gravimetric solubility determination workflow.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective : To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials :

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Protocol :

-

Preparation of a Calibration Curve :

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution :

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Withdraw a sample of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation :

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

References

- 1. This compound , 95% , 959245-76-2 - CookeChem [cookechem.com]

- 2. 959245-76-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,959245-76-2->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | 959245-76-2 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Bromo-5-(trifluoromethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Bromo-5-(trifluoromethyl)picolinic acid is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid on a pyridine ring, imparts a distinct reactivity profile that is instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the stability and reactivity of this versatile reagent, offering field-proven insights into its handling, storage, and application in synthetic chemistry. We will delve into its thermal, hydrolytic, and photostability, alongside a detailed exploration of its reactivity in key chemical transformations, supported by mechanistic principles and practical experimental considerations.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of a bromine atom provides a versatile handle for a wide range of cross-coupling and substitution reactions, allowing for the strategic introduction of diverse functionalities. Finally, the picolinic acid moiety not only influences the electronic properties of the ring but also serves as a key site for amide bond formation and other derivatizations.

The convergence of these three functional groups in this compound creates a powerful and highly sought-after intermediate for the construction of novel bioactive compounds.[2][3] Understanding the interplay of these groups is paramount to harnessing its full synthetic potential.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its effective use.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| CAS Number | 959245-76-2 | [4][5][6][7] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [6] |

| Molecular Weight | 270.00 g/mol | [4][6] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator (2-8°C) | [4] |

// Define nodes for atoms with labels N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.2,-0.2!"]; O2 [label="OH", pos="1.5,-1.2!"]; Br [label="Br", pos="-2.2,0.8!"]; C7 [label="C", pos="0.0,2.5!"]; F1 [label="F", pos="-0.5,3.2!"]; F2 [label="F", pos="0.5,3.2!"]; F3 [label="F", pos="0.5,2.0!"];

// Position nodes in a ring N1 [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="1.5,1!"]; C3 [pos="0.5,1.8!"]; C4 [pos="-0.5,1.8!"]; C5 [pos="-1.5,1!"];

// Draw bonds N1 -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- N1 [len=1.2]; C1 -- C6; C6 -- O1 [style=double]; C6 -- O2; C5 -- Br; C3 -- C7; C7 -- F1; C7 -- F2; C7 -- F3;

} caption: "Chemical Structure of this compound"

Stability Profile

The stability of a reagent is a critical parameter that dictates its storage, handling, and compatibility with various reaction conditions.

Thermal Stability

Field Insight: In our experience, this compound is stable at room temperature for extended periods when stored in a cool, dry place away from light. For long-term storage, refrigeration is recommended.[4] In reaction settings, it can withstand temperatures up to 80-100°C for several hours in common organic solvents without significant decomposition. However, prolonged heating at higher temperatures, especially in the presence of transition metal catalysts, may lead to gradual decarboxylation.

Hydrolytic Stability

The molecule contains two key functionalities susceptible to hydrolysis: the C-Br bond and the carboxylic acid group.

-

C-Br Bond: Aryl bromides are generally stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, nucleophilic aromatic substitution can occur, but this is a reactivity aspect rather than a stability issue (see Section 4.2).

-

Carboxylic Acid Group: The carboxylic acid is stable to hydrolysis. Its esters, however, can be hydrolyzed under acidic or basic conditions to regenerate the parent acid.[9]

Recommendation: The compound is hydrolytically stable under typical workup and purification conditions (e.g., aqueous washes, silica gel chromatography). Care should be taken to avoid prolonged exposure to strong bases if the integrity of the C-Br bond is critical for subsequent transformations.

Photostability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. UV irradiation can induce C-Br bond cleavage, leading to the formation of radical species and subsequent decomposition or unwanted side reactions.[10] The trifluoromethyl group can also influence the photochemical behavior of the molecule.[10]

Experimental Protocol: Assessing Photostability

A standardized protocol to assess the photostability of this compound involves the following steps:

-

Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10-50 µg/mL).

-

Exposure: Place the solution in a quartz cuvette and expose it to a controlled light source (e.g., a xenon lamp simulating solar radiation or a specific UV wavelength).

-

Monitoring: At regular time intervals, withdraw aliquots of the solution and analyze them by HPLC with a UV detector.

-

Data Analysis: Plot the concentration of the parent compound as a function of exposure time to determine the rate of degradation.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the reactivity of the bromine atom and the carboxylic acid.

The Carboxylic Acid Group: A Gateway to Amides and Esters

The carboxylic acid at the 2-position is a versatile handle for derivatization, most commonly through the formation of amides and esters.

Amide Bond Formation: Standard peptide coupling conditions are effective for the synthesis of amides from this compound. Common coupling reagents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole)

Esterification: The carboxylic acid can be readily converted to its corresponding ester under standard conditions, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base. The methyl and ethyl esters are common intermediates in multi-step syntheses.[11][12]

Decarboxylation: While generally stable, the picolinic acid moiety can undergo decarboxylation under certain conditions, particularly at high temperatures in the presence of copper salts or strong acids.[8][13] This reactivity should be considered when planning multi-step syntheses, especially if high-temperature reactions are employed.

The Bromine Atom: A Hub for Cross-Coupling and Substitution

The bromine atom at the 3-position is the primary site for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, makes this position susceptible to a variety of transformations.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds. This compound and its esters are excellent substrates for Suzuki coupling with a wide range of aryl and heteroaryl boronic acids and esters.[14]

Typical Suzuki Coupling Protocol:

-

Reactants: this compound or its ester (1.0 equiv.), boronic acid/ester (1.2-1.5 equiv.), base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

-

Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%).

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water.

-

Temperature: 80-110°C.

-

Reaction Time: 2-24 hours.

// Nodes Start [label="this compound\n(or ester)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Aryl/Heteroaryl\nBoronic Acid/Ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst\n+ Base", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Coupled Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst; BoronicAcid -> Catalyst; Catalyst -> Product; } caption: "Suzuki-Miyaura Cross-Coupling Workflow"

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds. The electron-deficient nature of the pyridine ring makes the 3-bromo substituent an excellent substrate for this transformation.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the trifluoromethyl group and the pyridine nitrogen activates the ring towards nucleophilic attack. While the bromine at the 3-position is less activated than halogens at the 2- or 4-positions, SNAr reactions can still occur with strong nucleophiles under forcing conditions (e.g., high temperatures).

Sonogashira Coupling: This palladium- and copper-catalyzed reaction allows for the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.

Halogen Dance Reaction

Under strongly basic conditions, typically with lithium amides at low temperatures, bromopyridines can undergo a "halogen dance" reaction, where the bromine atom migrates to a different position on the ring. This can be a synthetically useful transformation for accessing isomers that are otherwise difficult to prepare. However, it can also be an undesired side reaction if not properly controlled.

Applications in Drug Discovery and Agrochemical Synthesis

The unique reactivity profile of this compound has led to its widespread use as a key intermediate in the synthesis of a variety of bioactive molecules. Its ability to undergo sequential, regioselective functionalization at the carboxylic acid and the bromine positions makes it an invaluable tool for building molecular complexity. It is a common building block in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents, as well as novel herbicides and insecticides.[1][15][16]

Conclusion and Future Outlook

This compound is a robust and versatile building block with a well-defined, albeit nuanced, reactivity profile. Its stability under standard laboratory conditions makes it a reliable reagent for complex, multi-step syntheses. A thorough understanding of the electronic effects of the trifluoromethyl group and the pyridine nitrogen is essential for predicting and controlling its reactivity in cross-coupling and substitution reactions. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the life sciences, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of new medicines and crop protection agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 959245-76-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , 95% , 959245-76-2 - CookeChem [cookechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C7H3BrF3NO2 | CID 13001834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Decarboxylation [organic-chemistry.org]

- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1211536-14-9|Methyl 3-bromo-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]

- 13. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 16. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Bromo-5-(trifluoromethyl)picolinic Acid: A Technical Guide for Researchers

Introduction

3-Bromo-5-(trifluoromethyl)picolinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a carboxylic acid on a pyridine scaffold, makes it a versatile building block for the synthesis of novel therapeutic agents. The bromine offers a site for cross-coupling reactions, the trifluoromethyl group can enhance metabolic stability and binding affinity, and the picolinic acid moiety provides a handle for further functionalization or can act as a coordinating group.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic properties. The pyridine ring is an aromatic system, and the substituents will influence the electron distribution and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield nearby nuclei. The carboxylic acid group introduces characteristic signals in both NMR and Infrared (IR) spectroscopy. The presence of a bromine atom is particularly significant in mass spectrometry due to its isotopic distribution.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | Doublet (d) | 1H | H-6 |

| ~8.4 - 8.6 | Doublet (d) | 1H | H-4 |

| ~13.0 - 14.0 | Broad Singlet (br s) | 1H | COOH |

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region and a broad signal for the carboxylic acid proton.

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are in an electron-deficient environment, causing them to resonate at downfield chemical shifts. The strong electron-withdrawing effects of the trifluoromethyl group at C-5 and the bromine at C-3 will further deshield the adjacent protons. H-6 is adjacent to the ring nitrogen, which is the most electronegative atom in the ring, leading to a predicted downfield shift compared to H-4. The coupling between H-4 and H-6 is a meta-coupling (⁴JHH), which is typically small (around 2-3 Hz), resulting in two doublets.

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Quartet Coupling (JCF, Hz) | Assignment |

| ~165 - 170 | - | C=O |

| ~150 - 155 | - | C-2 |

| ~148 - 152 | ~35-40 | C-5 |

| ~140 - 145 | - | C-6 |

| ~130 - 135 | ~5-10 | C-4 |

| ~120 - 125 | - | C-3 |

| ~120 - 125 | ~270-280 | CF₃ |

Interpretation and Rationale

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-170 ppm.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine (C-3) will have its chemical shift influenced by the heavy atom effect. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will also appear as a quartet with a large coupling constant (¹JCF) of around 270-280 Hz.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration |

| 2500 - 3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 - 1730 | C=O stretch (carboxylic acid) |

| ~1550 - 1600 | C=C and C=N stretching (aromatic ring) |

| ~1100 - 1300 | C-F stretch (trifluoromethyl group) |

| ~1000 - 1100 | C-Br stretch |

Interpretation and Rationale

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: The carboxylic acid O-H bond will give a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. The C-Br stretch will appear at a lower frequency, typically in the fingerprint region.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z (relative intensity) | Ion |

| 271/269 (approx. 1:1) | [M]⁺ (Molecular Ion) |

| 254/252 | [M-OH]⁺ |

| 226/224 | [M-COOH]⁺ |

Interpretation and Rationale

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The most crucial feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (at m/z 269 and 271 for C₇H₃⁷⁹BrF₃NO₂ and C₇H₃⁸¹BrF₃NO₂ respectively).[1][2] The presence of this characteristic M/M+2 pattern is a strong indicator of a bromine-containing compound.[1][2]

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). These fragments will also exhibit the characteristic bromine isotopic pattern.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbons (except for the CF₃ and C-5 which will be quartets). A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

2. IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry

-

Sample Introduction: The choice of ionization technique will depend on the desired information. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.

-

Analysis: For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which provides further confirmation of the elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently identify and characterize this important synthetic building block. The provided rationale for the predicted data, grounded in fundamental spectroscopic principles and data from analogous compounds, serves as a valuable resource for scientists engaged in the synthesis and application of novel pyridine-based compounds in drug discovery and development.

References

Methodological & Application

The Strategic Utility of 3-Bromo-5-(trifluoromethyl)picolinic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] 3-Bromo-5-(trifluoromethyl)picolinic acid emerges as a highly valuable and versatile building block in this context, providing a synthetically accessible platform for the construction of complex, trifluoromethylated pyridine-containing pharmaceuticals.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis. We will delve into its chemical properties, offer a detailed, field-proven protocol for a key synthetic transformation, and discuss the underlying chemical principles that govern its reactivity.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 959245-76-2 | [3] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [3] |

| Molecular Weight | 270.00 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in a dry, well-ventilated place, often refrigerated (2-8 °C).[3] | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [5] |